6,6'-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2'-bipyridine
Overview
Description
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine is a complex organic compound that features two oxazoline rings attached to a bipyridine core. This compound is known for its unique structural properties and its ability to act as a ligand in coordination chemistry. The presence of oxazoline rings imparts chirality to the molecule, making it an interesting subject for research in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Bipyridine Core: The oxazoline rings are then attached to the bipyridine core through a series of coupling reactions, often involving the use of catalysts such as palladium or copper.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted oxazoline derivatives.
Scientific Research Applications
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound can be used to study metal-ligand interactions in biological systems.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The oxazoline rings and bipyridine core provide multiple binding sites, allowing the compound to form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating a range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the oxazoline rings.
4,4’-Bis(oxazolinyl)-2,2’-bipyridine: A similar compound with oxazoline rings at different positions.
6,6’-Bis(oxazolinyl)-2,2’-bipyridine: A non-chiral version of the compound.
Uniqueness
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine is unique due to its chiral oxazoline rings, which make it particularly valuable in asymmetric synthesis. Its ability to form stable metal complexes also sets it apart from simpler bipyridine derivatives, making it a versatile ligand in coordination chemistry.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-13(2)19-11-27-21(25-19)17-9-5-7-15(23-17)16-8-6-10-18(24-16)22-26-20(12-28-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCROLGXDLXLJM-WOJBJXKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=N[C@H](CO4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147409-41-4 | |
Record name | 147409-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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